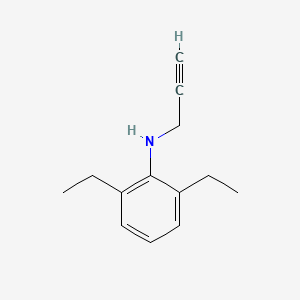

2,6-Diethyl-N-propargylaniline

Cat. No. B8471956

M. Wt: 187.28 g/mol

InChI Key: JPQSOHDMESAIDG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04001325

Procedure details

A reactor equipped with a thermometer, stirrer, N2 inlet and outlet tubes and reflux condenser fitted with a drying tube is charged with 74.5 g (0.5 mole) of 2,6-diethylaniline, 71.4 g (0.6 mole) of propargyl bromide, 41.4 g (0.3 mole) of anhydrous potassium carbonate, and 125 ml of absolute ethanol. The mixture is refluxed for 18 hours under slight positive N2 pressure. The reaction mixture is cooled and additional potassium carbonate is added until the solution is weakly basic. It is then transferred to a separatory funnel. The supernatant organic layer which develops is isolated and dried over anhydrous potassium carbonate. The liquid is then separated by filtration and the solvent stripped in vacuo. The residue remaining is vacuum distilled. The clear liquid product (17.6 g) is approximately 90% pure 2,6-diethyl-N-propargylaniline as indicated by vapor phase chromatography. It has a boiling point of 86°-88° C at 0.6-0.7 mm Hg pressure. The impurities are 2,6-diethylaniline and 2,6-diethyl-N,N-dipropargylaniline.

Identifiers

|

REACTION_CXSMILES

|

N#N.[CH2:3]([C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][CH3:13])[C:6]=1[NH2:7])[CH3:4].[CH2:14](Br)[C:15]#[CH:16].C(=O)([O-])[O-].[K+].[K+]>C(O)C>[CH2:3]([C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([CH2:12][CH3:13])[C:6]=1[NH:7][CH2:16][C:15]#[CH:14])[CH3:4] |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N#N

|

Step Two

|

Name

|

|

|

Quantity

|

74.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C1=C(N)C(=CC=C1)CC

|

|

Name

|

|

|

Quantity

|

71.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C#C)Br

|

|

Name

|

|

|

Quantity

|

41.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

125 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a drying tube

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture is refluxed for 18 hours under slight positive N2 pressure

|

|

Duration

|

18 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction mixture is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

It is then transferred to a separatory funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The supernatant organic layer which develops is isolated

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous potassium carbonate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The liquid is then separated by filtration

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)C1=C(NCC#C)C(=CC=C1)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |